molecular formula C7H13BrO2 B13081538 3-Bromo-4-(propan-2-yloxy)oxolane

3-Bromo-4-(propan-2-yloxy)oxolane

Cat. No.: B13081538
M. Wt: 209.08 g/mol
InChI Key: VDRWYWSTOCCOMZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-4-(propan-2-yloxy)oxolane typically involves the reaction of 3-bromooxolane with isopropanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

3-Bromo-4-(propan-2-yloxy)oxolane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-(propan-2-yloxy)oxolane is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-(propan-2-yloxy)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The oxolane ring structure provides stability and reactivity, allowing the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

3-Bromo-4-(propan-2-yloxy)oxolane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom and the propan-2-yloxy group, which allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

3-bromo-4-propan-2-yloxyoxolane

InChI

InChI=1S/C7H13BrO2/c1-5(2)10-7-4-9-3-6(7)8/h5-7H,3-4H2,1-2H3

InChI Key

VDRWYWSTOCCOMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1COCC1Br

Origin of Product

United States

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